Synthesis and Characterization of Anthracene-9,10-dicarbaldehyde: A Technical Guide
Synthesis and Characterization of Anthracene-9,10-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Anthracene-9,10-dicarbaldehyde, a key building block in the development of advanced materials and pharmaceutical compounds. This document details the synthetic protocol, purification methods, and extensive characterization data, presented in a clear and accessible format to support ongoing research and development efforts.
Synthesis of Anthracene-9,10-dicarbaldehyde
The synthesis of Anthracene-9,10-dicarbaldehyde is most commonly achieved through the formylation of 9,10-dibromoanthracene. This method involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.
A widely adopted and effective protocol is detailed below.[1]
Experimental Protocol
Materials:
-
9,10-dibromoanthracene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
A solution of 9,10-dibromoanthracene (1.0 g, 2.98 mmol) in anhydrous THF (25 mL) is prepared in a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, n-butyllithium (1.36 mL of a 2.4 M solution in hexanes, 3.27 mmol, 1.1 equivalents) is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is then stirred at this temperature for 1 hour.
-
Anhydrous DMF (0.25 mL, 3.27 mmol, 1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
The reaction is quenched by the addition of 25 mL of water.
-
The resulting precipitate is collected by filtration and dried.
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.
-
The final product, Anthracene-9,10-dicarbaldehyde, is obtained as an orange solid with a yield of approximately 47.3%.[1]
Synthesis Workflow
Caption: Synthetic workflow for Anthracene-9,10-dicarbaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of Anthracene-9,10-dicarbaldehyde is provided in the table below.
| Property | Value | Reference |
| CAS Number | 7044-91-9 | [2] |
| Molecular Formula | C₁₆H₁₀O₂ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Melting Point | 242.0 - 246.0 °C | [3] |
| Purity | >98.0% (GC) | [3] |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for the structural confirmation of the synthesized Anthracene-9,10-dicarbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for verifying the structure of the target compound.
¹H NMR Data:
-
Solvent: Chloroform-d (CDCl₃)
-
Frequency: 600 MHz
-
Chemical Shifts (δ) and Multiplicity:
-
11.47 ppm (s, 2H, -CHO)
-
8.72 ppm (d, 4H, Ar-H)
-
7.69 ppm (d, 4H, Ar-H)[1]
-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.47 | singlet | 2H | Aldehydic protons |
| 8.72 | doublet | 4H | Aromatic protons |
| 7.69 | doublet | 4H | Aromatic protons |
Note: Predicted ¹³C NMR data is also available, which can be a useful reference.[4]
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for Anthracene-9,10-dicarbaldehyde was not found in the immediate search, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. For comparison, the IR spectrum of the parent anthracene molecule is well-documented.[5]
Expected Characteristic IR Peaks:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=O stretching (aldehyde): ~1700-1680 cm⁻¹ (a strong, characteristic band)
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-H bending (aromatic): ~900-675 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
Predicted Mass Spectrometry Data:
-
Molecular Ion [M]⁺: m/z 234.06808
-
[M+H]⁺: m/z 235.07536
-
[M+Na]⁺: m/z 257.05730[6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated anthracene system. The absorption spectrum of anthracene and its derivatives is characterized by distinct vibronic bands. The introduction of aldehyde groups is expected to cause a bathochromic (red) shift of these absorption bands. For comparative purposes, the UV-Vis spectrum of 9-anthracenylmethyl acrylate shows characteristic absorption peaks that are altered upon dimerization.[7]
Expected UV-Vis Absorption:
-
The spectrum is anticipated to show characteristic absorption bands in the UV and potentially the near-visible region, typical for extended aromatic systems.
Logical Relationship of Characterization Data
Caption: Relationship between the compound and characterization techniques.
This guide provides a foundational understanding of the synthesis and characterization of Anthracene-9,10-dicarbaldehyde, equipping researchers with the necessary information for its successful preparation and validation. The detailed protocols and compiled data serve as a valuable resource for its application in the synthesis of novel materials and therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. 7044-91-9|Anthracene-9,10-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 3. Anthracene-9,10-dicarboxaldehyde | 7044-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Infrared Spectrum of Anthracene-d10 (Journal Article) | OSTI.GOV [osti.gov]
- 6. PubChemLite - Anthracene-9,10-dicarbaldehyde (C16H10O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
